2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220027-86-0
Cat. No.: VC2844869
Molecular Formula: C13H18Cl2N2O3
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride - 1220027-86-0](/images/structure/VC2844869.png)
Specification
CAS No. | 1220027-86-0 |
---|---|
Molecular Formula | C13H18Cl2N2O3 |
Molecular Weight | 321.2 g/mol |
IUPAC Name | 2-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C13H17ClN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H |
Standard InChI Key | OBNUXVYKFZMDFO-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Canonical SMILES | C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is identified by CAS number 1220027-86-0. It features a piperidine ring with a 2-(4-chloro-2-nitrophenoxy)ethyl substituent at the 2-position, along with a hydrochloride salt form . The compound's structure integrates several key functional groups that contribute to its chemical properties and potential applications.
Structural Features
The molecular structure contains:
-
A six-membered piperidine ring with nitrogen at position 1
-
A substitution at carbon-2 of the piperidine ring
-
A 4-chloro-2-nitrophenoxy group connected via an ethyl linker
-
A hydrochloride salt formation at the piperidine nitrogen
Physical and Chemical Properties
The key properties of 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈Cl₂N₂O₃ |
Molecular Weight | 321.2 g/mol |
IUPAC Name | 2-[2-(4-chloro-2-nitrophenoxy)ethyl]piperidine;hydrochloride |
CAS Number | 1220027-86-0 |
Standard InChI | InChI=1S/C13H17ClN2O3.ClH/c14-11-1-2-13(12(9-11)16(17)18)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H |
Physical State | Solid |
Appearance | Not explicitly reported in available data |
Synthesis Methods
Modified Synthetic Route
A potential synthetic route for 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride might involve:
-
Synthesis of 2-(2-hydroxyethyl)piperidine
-
Reaction with 4-chloro-2-nitrophenol under appropriate conditions
-
Conversion to the hydrochloride salt using hydrogen chloride or hydrochloric acid
This synthetic pathway would allow for the selective positioning of the substituent at the 2-position of the piperidine ring, which distinguishes this compound from its positional isomers.
Chemical Reactivity
The chemical reactivity of 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride is influenced by its functional groups, particularly the piperidine nitrogen, nitro group, and chloro substituent.
Compound | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
---|---|---|---|
2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220027-86-0 | Substitution at position-2 of piperidine | 321.2 |
3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220034-15-0 | Substitution at position-3 of piperidine | 321.2 |
4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride | 1220031-22-0 | Substitution at position-4 of piperidine | 321.2 |
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-55-2 | Different substitution pattern on phenyl ring | 321.2 |
1-(2-(4-nitrophenoxy)ethyl)piperidine hydrochloride | 85002-97-7 | No chloro group on phenyl ring | 286.8 |
The positional isomers differ in the point of attachment of the phenoxyethyl group to the piperidine ring, which can significantly affect their biological activity and physicochemical properties.
Research Limitations and Future Directions
The available literature on 2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride reveals several knowledge gaps that warrant further investigation.
Future Research Directions
-
Comprehensive Biological Screening: Systematic evaluation of the compound's activity across various biological targets would provide valuable insights into its potential applications.
-
Detailed Structure-Activity Relationship Studies: Comparison with positional isomers to understand how substitution position affects activity.
-
Physicochemical Characterization: Thorough investigation of stability, solubility profiles, and other properties to better understand its pharmaceutical potential.
-
Synthetic Methodology Development: Optimization of synthetic routes to improve yield, purity, and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume